2-(3,4-Difluorophenyl)-2-methyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Difluorophenyl)-2-methyl-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring substituted with a 3,4-difluorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)-2-methyl-1,3-dioxolane typically involves the reaction of 3,4-difluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include refluxing the mixture in a suitable solvent such as toluene or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)-2-methyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(3,4-Difluorophenyl)-2-methyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(3,4-difluorophenyl)thiazole
- 3,4-Difluorophenylboronic acid
- (2,3-Difluorophenyl)acetic acid
Uniqueness
2-(3,4-Difluorophenyl)-2-methyl-1,3-dioxolane is unique due to its specific dioxolane ring structure and the presence of both a 3,4-difluorophenyl group and a methyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C10H10F2O2 |
---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
2-(3,4-difluorophenyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C10H10F2O2/c1-10(13-4-5-14-10)7-2-3-8(11)9(12)6-7/h2-3,6H,4-5H2,1H3 |
InChI Key |
CTUDQXUHOJIWNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.